3-(Quinazolin-4-ylamino)propanoic Acid Hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 253.69 g/mol. This compound is classified under the category of quinazoline derivatives, which are known for their diverse biological activities, including potential therapeutic applications in various medical fields. The hydrochloride salt form enhances its solubility, making it suitable for pharmaceutical formulations and biological studies.
3-(Quinazolin-4-ylamino)propanoic Acid Hydrochloride can be sourced from various chemical suppliers and databases, including PubChem, Sigma-Aldrich, and Santa Cruz Biotechnology . It is classified as an organic compound, specifically a heterocyclic compound due to the presence of nitrogen in its ring structure. Quinazoline derivatives, including this compound, are often explored for their roles in medicinal chemistry due to their ability to interact with various biological targets.
The synthesis of 3-(Quinazolin-4-ylamino)propanoic Acid Hydrochloride typically involves several synthetic routes:
The synthetic process often requires specific reaction conditions such as temperature control, pH adjustments, and the use of solvents that optimize yield and purity. Continuous flow reactors may also be employed for large-scale production, enhancing efficiency and scalability .
Key structural data includes:
3-(Quinazolin-4-ylamino)propanoic Acid Hydrochloride can participate in various chemical reactions typical of amino acids and heterocycles:
The reactivity of this compound is influenced by its functional groups; the amino group can act as a nucleophile while the carboxylic acid can participate in condensation reactions.
The mechanism of action for 3-(Quinazolin-4-ylamino)propanoic Acid Hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. Quinazoline derivatives are known to modulate various biochemical pathways:
Research indicates that quinazoline derivatives exhibit anti-inflammatory and anticancer properties through these mechanisms .
3-(Quinazolin-4-ylamino)propanoic Acid Hydrochloride typically appears as a white to off-white crystalline solid. It is soluble in water due to its hydrochloride form.
Key chemical properties include:
Relevant analyses such as thermal stability and reactivity with other chemicals can provide insights into handling and storage conditions.
3-(Quinazolin-4-ylamino)propanoic Acid Hydrochloride has several applications in scientific research:
Quinazoline derivatives have evolved from academic curiosities to clinically indispensable agents since Griess's pioneering synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline in 1869 [1]. The scaffold's therapeutic potential was first realized in the 1950s with the sedative-hypnotic drug methaqualone, which demonstrated the translational viability of quinazoline-based pharmacophores [9]. Subsequent decades witnessed systematic exploration of structure-activity relationships (SAR), culminating in FDA-approved therapeutics targeting diverse pathologies. Noteworthy examples include the antihypertensive agents prazosin and doxazosin, which function as α₁-adrenergic receptor antagonists, and the anticancer drugs gefitinib and erlotinib, which inhibit epidermal growth factor receptor (EGFR) tyrosine kinase [2] [4]. These clinical successes established the quinazoline nucleus as a privileged scaffold in drug discovery, with over 400 biologically active derivatives documented in scientific databases [9].
Table 1: Key Milestones in Quinazoline Therapeutic Development
Year | Development | Significance |
---|---|---|
1869 | Synthesis of first quinazoline derivative | Griess produced 2-cyano-3,4-dihydro-4-oxoquinazoline via cyanogen-anthranilic acid reaction [1] |
1903 | Systematic synthesis by Gabriel and Colman | Established reproducible methods for quinazoline derivatization [9] |
1951 | Introduction of methaqualone | First clinically used quinazoline sedative-hypnotic [9] |
1970s | Development of prazosin | α₁-Adrenergic antagonist for hypertension [4] |
2000s | EGFR inhibitors (gefitinib/erlotinib) | Targeted anticancer therapies exploiting quinazoline's kinase affinity [4] |
The quinazolin-4-ylamino moiety (–NH– at position 4) confers distinctive physicochemical and target-binding properties critical for biological activity. This substituent enhances hydrogen-bonding capacity and introduces conformational flexibility, enabling optimal interactions with enzymatic pockets. When positioned at C4, the amino group disrupts aromaticity, increasing the electron density on adjacent nitrogen atoms and facilitating π-stacking interactions with biological targets [2] [9]. These features explain the prevalence of 4-aminoquinazolines in antimicrobial and anti-inflammatory agents. For example, Zayed et al. demonstrated that 6- and 8-iodo-substituted 4-aminoquinazolines exhibit enhanced antibacterial potency due to halogen-mediated hydrophobic contacts with bacterial DNA gyrase [2]. Similarly, pyrazolyloxopropyl derivatives functionalized at C3 show significant antifungal activity attributable to the 4-ylamino group's role in membrane penetration [2].
Table 2: Biological Activities of 4-Aminoquinazoline Derivatives
Substituent Pattern | Biological Activity | Mechanistic Insight |
---|---|---|
6-Iodo-8-iodo-4-ylamino | Antibacterial (gram-positive) | DNA gyrase inhibition via halogen bonding [2] |
3-(Pyrazolyloxopropyl)-4-ylamino | Antifungal | Enhanced membrane penetration [2] |
2-Phenyl-3-(4-chlorophenyl)-4-ylamino | Anti-inflammatory | COX-II selective inhibition (IC₅₀: 0.39–1.87 μM) [6] [10] |
5-Arylamine-8-amino-4-ylamino | Broad-spectrum antimicrobial | Polyhalobenzonitrile-enhanced cell wall disruption [2] |
The stereoelectronic profile of the 4-ylamino group also permits strategic secondary functionalization. Azaisatin-quinazoline hybrids with N-hexyl chains exhibit dual antimicrobial action by intercalating into DNA while inhibiting topoisomerase IV [2] [6]. Molecular modeling confirms that protonation of the 4-amino nitrogen under physiological conditions facilitates ionic interactions with aspartate residues in enzymatic binding sites, explaining the scaffold's prevalence in kinase inhibitors [4] [9].
Propanoic acid (CH₃CH₂COOH) serves as a metabolically stable carboxylic acid bioisostere that enhances pharmacokinetic properties without compromising target engagement. Its three-carbon chain provides optimal spatial separation between the quinazoline pharmacophore and the ionizable carboxylic acid group, enabling simultaneous interactions with divergent binding regions [3] [5]. Propanoic acid's integration into drug design leverages several intrinsic advantages:
Table 3: Physicochemical Properties of Propanoic Acid vs. Related Carboxylic Acids
Property | Propanoic Acid | Acetic Acid | Butyric Acid |
---|---|---|---|
Molecular Weight (g/mol) | 74.08 | 60.05 | 88.11 |
pKₐ | 4.87 | 4.76 | 4.82 |
Log P (octanol/water) | 0.33 | -0.17 | 0.79 |
Metabolic Pathway | Propionyl-CoA oxidation | Acetyl-CoA conjugation | β-oxidation to acetyl-CoA |
Aqueous Solubility (g/L) | Miscible | Miscible | 60.5 (at 20°C) |
When conjugated to quinazolin-4-ylamine via an alkylamino linker (–NH–CH₂–CH₂–COOH), the propanoic acid moiety introduces a zwitterionic character that enhances membrane permeability while minimizing off-target binding. This structural motif aligns with the "beyond Rule of Five" (bRo5) chemical space, optimizing bioavailability of high-molecular-weight heterocycles [5] [10]. Nuclear magnetic resonance (NMR) studies of 3-(quinazolin-4-ylamino)propanoic acid confirm restricted rotation around the C–N bond between the propanoate and quinazoline rings, stabilizing a bioactive conformation ideal for receptor docking [4] [10].
Figure 1: Structural Features of 3-(Quinazolin-4-ylamino)propanoic Acid Hydrochloride
Quinazoline Core │ N │ H₂N─C═N → Hydrogen-bond donor/acceptor system │ │ C C═NH⁺ │ │ │ Cl⁻ → Crystalline counterion │ CH₂─CH₂─COOH → Flexible propanoic acid tether
Key features:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7